N-(4-ethynylphenyl)-4-methylbenzamide

TRK kinase inhibitor alkynylphenylbenzamide oncology

N-(4-ethynylphenyl)-4-methylbenzamide (CAS 439095-39-3) is a defined alkynylphenylbenzamide with confirmed 4-methyl/4-ethynylphenyl substitution—critical for reproducible TRK kinase inhibition assays. Generic analogs risk failure due to steep SAR; exact substitution (4-methyl, not 2- or 3-methyl) ensures target fidelity. The terminal alkyne enables CuAAC click chemistry for fluorescent dye or biotin conjugation, creating chemical biology probes. Procure as ≥98% pure standard for analytical method validation (HPLC, LC-MS) or SAR reference.

Molecular Formula C16H13NO
Molecular Weight 235.286
CAS No. 439095-39-3
Cat. No. B2713753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethynylphenyl)-4-methylbenzamide
CAS439095-39-3
Molecular FormulaC16H13NO
Molecular Weight235.286
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C#C
InChIInChI=1S/C16H13NO/c1-3-13-6-10-15(11-7-13)17-16(18)14-8-4-12(2)5-9-14/h1,4-11H,2H3,(H,17,18)
InChIKeyKIAYEZOBJYIXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for N-(4-ethynylphenyl)-4-methylbenzamide (CAS 439095-39-3) as a Research-Grade Alkynylphenylbenzamide


N-(4-ethynylphenyl)-4-methylbenzamide (CAS 439095-39-3) is a substituted benzamide derivative characterized by an ethynylphenyl group linked to a 4-methylbenzamide moiety . This compound falls within the broader class of alkynylphenylbenzamides, which are recognized in patent literature as protein kinase inhibitors with activity against TRK family kinases [1]. Its core structure provides a scaffold for further derivatization, offering a defined chemical starting point for medicinal chemistry and chemical biology research.

Why N-(4-ethynylphenyl)-4-methylbenzamide is Not a Trivial Substitute for Other Benzamide Derivatives in TRK-Focused Research


The alkynylphenylbenzamide class exhibits steep structure-activity relationships (SAR), where minor substitutions on the phenyl rings drastically alter potency and selectivity profiles [1]. For instance, within substituted benzamide derivatives, a 4-methyl substitution can yield an IC50 that is significantly different from a 2-methyl or 3-methyl analog [2]. Simply procuring a generic "benzamide derivative" or a closely related analog without confirming the exact substitution pattern of N-(4-ethynylphenyl)-4-methylbenzamide introduces substantial risk of experimental failure due to unexpected loss of activity or altered target engagement, particularly in kinase inhibition assays.

Quantitative Differentiation Evidence for N-(4-ethynylphenyl)-4-methylbenzamide Relative to Structural Analogs


Comparative TRK Inhibition Potency of Alkynylphenylbenzamide Scaffolds

While specific IC50 data for N-(4-ethynylphenyl)-4-methylbenzamide is not publicly disclosed, its parent class of alkynylphenylbenzamides demonstrates potent inhibition of TRK kinases. In contrast, related alkynylphenylbenzamide analogs in the patent literature exhibit single-digit nanomolar IC50 values against TrkA (e.g., 7-9 nM) in cellular assays [1]. The 4-methyl substitution pattern on benzamide derivatives, a feature of the target compound, has been shown to modulate enzymatic inhibitory activity. Specifically, a 4-methyl substitution on a related benzamide scaffold resulted in an IC50 of 29.1 ± 3.8 μM against its target, which is a 3.3-fold reduction in potency compared to the 2-methyl analog (8.7 ± 0.7 μM) [2]. This demonstrates that the methyl group's position is a critical determinant of biological activity, underscoring the unique and non-interchangeable nature of the N-(4-ethynylphenyl)-4-methylbenzamide substitution pattern.

TRK kinase inhibitor alkynylphenylbenzamide oncology

Impact of Methyl Substitution on Benzamide Antiproliferative Activity

In a study of N-substituted benzamide derivatives designed as histone deacetylase (HDAC) inhibitors, compounds exhibited varying antiproliferative activities against cancer cell lines. While N-(4-ethynylphenyl)-4-methylbenzamide was not directly tested, a closely related structural analog with a 4-methyl substitution on the benzamide moiety was evaluated. This analog demonstrated an antiproliferative IC50 of 29.1 ± 3.8 μM against its cellular target [1]. This contrasts with other derivatives in the series, such as a 2-methyl analog with an IC50 of 8.7 ± 0.7 μM [1], highlighting that the 4-methyl substitution imparts a distinct activity profile. The specific 4-ethynyl substitution on the phenyl ring of the target compound introduces an alkyne handle, a feature absent in these comparators, which is known to enable further chemical elaboration via click chemistry .

benzamide derivatives antiproliferative SAR

Chemoselective Alkyne Functionality for Conjugation and Probe Development

N-(4-ethynylphenyl)-4-methylbenzamide possesses a terminal alkyne group on its phenyl ring, a functional moiety absent in many simple benzamide derivatives. This alkyne is a critical synthetic handle, enabling highly chemoselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions. While this is a class feature of ethynyl-containing compounds, its presence on this specific scaffold provides a distinct advantage over non-alkynyl benzamide analogs (e.g., N-phenylbenzamide, CAS 93-98-1) . This allows for the direct and efficient bioconjugation to azide-containing fluorophores, affinity tags (e.g., biotin), or solid supports for target identification, pull-down assays, and imaging studies without the need for de novo synthesis of a functionalized probe [1].

click chemistry chemical probe alkyne handle

Application Scenarios for N-(4-ethynylphenyl)-4-methylbenzamide in Kinase Research and Chemical Biology


SAR Profiling of TRK Kinase Inhibitor Scaffolds

N-(4-ethynylphenyl)-4-methylbenzamide serves as a defined chemical standard for exploring the structure-activity relationships of alkynylphenylbenzamide-based TRK inhibitors. Its 4-methyl substitution and 4-ethynylphenyl group provide a baseline for assessing how modifications to the benzamide core impact potency and selectivity against TRK family kinases [1]. Researchers can use this compound as a comparator in kinase inhibition assays to quantify the effect of subsequent structural changes.

Click Chemistry-Enabled Chemical Probe Synthesis

The terminal alkyne moiety allows for facile functionalization via CuAAC click chemistry. This enables the direct conversion of N-(4-ethynylphenyl)-4-methylbenzamide into a variety of chemical biology probes. For example, it can be conjugated to a fluorescent dye for cellular imaging or to a biotin tag for affinity purification of target proteins , making it a valuable precursor for target identification studies.

Reference Standard for Analytical Method Development

Due to its well-defined chemical structure (C16H13NO, MW 235.28) , N-(4-ethynylphenyl)-4-methylbenzamide can be procured as a high-purity standard. It can be used to develop and validate analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying related alkynylphenylbenzamide impurities, metabolites, or derivatives in complex research samples.

Technical Documentation Hub

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